molecular formula C7H5Cl2N3 B1454215 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 754211-02-4

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Katalognummer: B1454215
CAS-Nummer: 754211-02-4
Molekulargewicht: 202.04 g/mol
InChI-Schlüssel: GVBFQCRXNZJBFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Substituent Configuration

The molecular structure of this compound consists of a fused bicyclic system combining pyrazole and pyrimidine rings into a rigid, planar configuration. The compound exhibits the molecular formula C7H5Cl2N3 with a molecular weight of 202.04 grams per mole. The structural motif represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings, creating a privileged scaffold for various chemical modifications.

The substituent pattern of this compound features three distinct functional groups strategically positioned on the bicyclic framework. Two chlorine atoms occupy positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine core, while a methyl group is located at position 2. The presence of these electron-withdrawing chlorine substituents significantly influences the electronic distribution within the molecular framework, affecting both the electron density and the overall reactivity profile of the compound.

The canonical Simplified Molecular Input Line Entry System representation of the compound is CC1=NN2C(Cl)=CC(Cl)=NC2=C1, which clearly illustrates the connectivity pattern and the positioning of the substituents. This structural arrangement creates an asymmetric distribution of electron density across the molecular framework, with the chlorine atoms acting as strong electron-withdrawing groups that influence the chemical properties of adjacent carbon and nitrogen atoms.

The three-dimensional molecular geometry of this compound exhibits a planar configuration due to the aromatic nature of the fused ring system. The planarity of the structure is maintained through the extended conjugation system that spans both rings, creating a stable electronic configuration that minimizes steric hindrance between the substituents and the ring framework.

Structural Parameter Value Reference
Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
Ring System Fused pyrazole-pyrimidine
Substituent Positions 2-methyl, 5,7-dichloro
Planar Configuration Yes

Crystallographic Analysis and Bonding Parameters

Crystallographic studies of pyrazolo[1,5-a]pyrimidine derivatives provide valuable insights into the three-dimensional arrangements and bonding parameters of these compounds. Related structural investigations have demonstrated that pyrazolo[1,5-a]pyrimidine compounds typically crystallize in various space groups, with specific lattice parameters that reflect the molecular packing arrangements.

X-ray crystallographic analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals critical structural features including bond lengths, bond angles, and intermolecular interactions. Studies on similar compounds in this family have shown that the carbon-oxygen bond lengths in related structures are typically 1.23 ± 0.01 Angstroms, indicating the presence of well-defined double bond character. The electron density distribution around nitrogen atoms in the pyrazole and pyrimidine rings provides definitive evidence for the tautomeric forms present in the crystalline state.

The crystal packing arrangements of pyrazolo[1,5-a]pyrimidine derivatives are primarily governed by aromatic interactions, particularly in the absence of conventional hydrogen-bonding interactions. These packing motifs reveal multiple types of dimeric arrangements stabilized by pi-pi stacking interactions and carbon-hydrogen to pi interactions, which contribute to the overall stability of the crystalline structure.

Comparative crystallographic data from related pyrazolo[1,5-a]pyrimidine compounds demonstrate typical monoclinic crystal systems with specific space group symmetries. For instance, related compounds have been observed to crystallize in monoclinic space groups such as P21/c, with unit cell parameters that reflect the molecular dimensions and packing efficiency.

Crystallographic Parameter Typical Range Space Group Examples Reference
Crystal System Monoclinic P21/c, C2/c
Bond Lengths (C=O) 1.23 ± 0.01 Å Various derivatives
Packing Interactions π-π, C-H···π Aromatic systems
Molecular Planarity High Fused ring systems

Comparative Structural Analysis with Pyrazolo[1,5-A]pyrimidine Derivatives

Comparative structural analysis reveals significant differences between this compound and other members of the pyrazolo[1,5-a]pyrimidine family. The presence of chlorine substituents at positions 5 and 7 distinguishes this compound from unsubstituted derivatives and creates unique electronic and steric environments that influence molecular properties.

Comparison with the brominated analog 3-bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine demonstrates the effects of additional halogen substitution on molecular weight and electronic properties. The brominated derivative exhibits a molecular weight of 280.93 grams per mole compared to 202.04 grams per mole for the dichloro compound, reflecting the larger atomic mass of bromine relative to hydrogen.

Structural comparisons with hydroxylated derivatives such as 5-methylpyrazolo[1,5-a]pyrimidin-7-ol reveal the influence of different functional groups on molecular geometry and intermolecular interactions. The hydroxyl-containing derivative exhibits a molecular weight of 149.15 grams per mole and demonstrates different hydrogen bonding capabilities compared to the halogenated analog.

The positional isomer 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine provides insight into the effects of methyl group positioning on molecular symmetry and properties. Both compounds share the same molecular formula C7H5Cl2N3 and molecular weight of 202.04 grams per mole, but the different positioning of the methyl group creates distinct electronic environments and potentially different chemical reactivities.

Analysis of carboxylated derivatives such as 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid demonstrates how the incorporation of carboxylic acid functionality significantly alters the physicochemical properties and potential biological activities of the pyrazolo[1,5-a]pyrimidine scaffold. These structural modifications highlight the versatility of the pyrazolo[1,5-a]pyrimidine framework for accommodating diverse functional groups while maintaining the core bicyclic architecture.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C7H5Cl2N3 202.04 2-CH3, 5,7-Cl2
3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine C7H4BrCl2N3 280.93 2-CH3, 3-Br, 5,7-Cl2
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol C7H7N3O 149.15 5-CH3, 7-OH
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine C7H5Cl2N3 202.04 6-CH3, 5,7-Cl2

Eigenschaften

IUPAC Name

5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFQCRXNZJBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678375
Record name 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754211-02-4
Record name 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Multi-Step Synthesis from 5-Amino-3-methylpyrazole

The most documented and reliable synthetic route involves the following key steps:

  • Step 1: Cyclization to Form Pyrazolo[1,5-a]pyrimidine-5,7-diol
    5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with a high yield (~89%). This intermediate contains hydroxyl groups at positions 5 and 7 on the bicyclic core.

  • Step 2: Chlorination to Obtain 5,7-Dichloro Derivative
    The diol intermediate undergoes chlorination using phosphorus oxychloride (POCl3), which replaces the hydroxyl groups with chlorine atoms at positions 5 and 7, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in approximately 61% yield. This chlorination is critical as it activates the positions for subsequent nucleophilic substitution.

  • Step 3: Selective Nucleophilic Substitution
    The chlorine atom at position 7 is selectively substituted by nucleophiles such as morpholine in the presence of potassium carbonate at room temperature, yielding 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine with a high yield (~94%). The selectivity is attributed to the higher reactivity of the chlorine at position 7 compared to position 5.

This sequence is summarized in the following table:

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Cyclization 5-Amino-3-methylpyrazole + diethyl malonate, sodium ethanolate 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89
2 Chlorination Phosphorus oxychloride (POCl3) This compound 61
3 Nucleophilic substitution Morpholine, K2CO3, room temperature 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 94

Further Functionalization via Coupling Reactions

The intermediate bearing the morpholine substituent at position 7 serves as a versatile platform for further modifications, often to synthesize derivatives with enhanced biological activity. Two main coupling reactions are employed:

  • Buchwald–Hartwig Amination : Used to introduce amine-containing substituents, often leading to benzimidazole derivatives. This reaction is typically performed under palladium catalysis with yields averaging around 61%.

  • Suzuki Coupling : Utilized for attaching various aryl or heteroaryl groups via boronic acids or esters, catalyzed by palladium complexes, with yields ranging from 55% to 61%.

These coupling reactions enable the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Alternative Synthetic Routes and Complex Derivatives

More complex derivatives, such as those with benzyloxy-methyl substitutions, require additional synthetic steps:

  • Ether formation via reaction of benzyl alcohol with ethyl bromoacetate (yield ~76%).
  • Formation of beta-ketoester derivatives using n-butyllithium and acetonitrile at low temperature.
  • Condensation with hydrazine to form aminopyrazole intermediates (yield ~87%).
  • Subsequent cyclization and chlorination steps similar to the primary route.
  • Selective substitution with morpholine and Suzuki coupling to introduce indole or other aromatic groups.

These extended routes demonstrate the synthetic versatility and adaptability of the pyrazolo[1,5-a]pyrimidine scaffold for medicinal chemistry applications.

Summary Table of Key Preparation Data

Compound/Intermediate Reaction Type Reagents/Conditions Yield (%) Notes
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Cyclization 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt 89 Base-mediated cyclization
This compound Chlorination POCl3 61 Chlorination of diol
4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Nucleophilic substitution Morpholine, K2CO3, RT 94 Selective substitution at C7 chlorine
Benzimidazole derivatives (5-7) Buchwald–Hartwig + Amidation + Cyclization Pd catalyst, EDCI, HOBt, AcOH 61 (coupling), 74-77 (amidation/cyclization) Multi-step synthesis
Indole derivatives (10-13) Suzuki Coupling Pd catalyst, boronic acids/esters 55-61 Palladium-catalyzed cross-coupling

Research Findings and Implications

The described preparation methods have been validated in multiple studies focusing on the synthesis of selective PI3Kδ inhibitors, where this compound serves as a key intermediate. The multi-step synthetic approach is reproducible and scalable, enabling the generation of diverse derivatives for pharmacological screening.

The selectivity in nucleophilic substitution and the efficiency of palladium-catalyzed coupling reactions are critical for producing high-purity compounds with desired functional groups. These methods underpin the development of novel therapeutic agents targeting inflammatory and autoimmune diseases, including asthma and COPD.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-A]pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
DCMP derivatives have shown potential as anticancer agents. Research indicates that pyrazolo[1,5-a]pyrimidine compounds can inhibit various cancer cell lines through multiple mechanisms. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against HeLa cells (cervical cancer) and L929 cells (fibroblast) due to their ability to induce apoptosis and inhibit tumor growth .

2. Enzyme Inhibition
DCMP has been explored as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme involved in immune cell signaling. A study reported that DCMP-based compounds displayed low nanomolar IC50 values against PI3Kδ, making them promising candidates for treating inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The structural modifications at the C(7) position of the pyrazolo[1,5-a]pyrimidine core enhance selectivity and potency against this enzyme.

3. Diabetes Treatment
DCMP is also implicated in the synthesis of DPP-IV inhibitors, which are used in managing type II diabetes. Anagliptin, a DPP-IV inhibitor approved for clinical use, utilizes intermediates derived from 2-methylpyrazolo[1,5-a]pyrimidine. This connection highlights the compound's relevance in developing antidiabetic medications .

Material Science Applications

1. Photophysical Properties
The unique photophysical characteristics of DCMP derivatives make them suitable for optical applications. Studies have identified these compounds as effective fluorophores, capable of serving as lipid droplet biomarkers in cellular imaging. Their ability to emit fluorescence upon excitation allows for real-time monitoring of cellular processes in cancer research .

2. Synthesis of Novel Materials
DCMP is utilized as a building block for synthesizing novel materials with tailored properties. The versatility of its chemical structure facilitates the development of hybrid materials that combine biological activity with optical functionality, thus expanding its application scope beyond traditional medicinal uses .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated cytotoxic effects on cancer cell linesSignificant inhibition of HeLa and L929 cells; induction of apoptosis observed
PI3Kδ Inhibition Study Investigated selectivity against PI3KδCompounds showed IC50 values as low as 2.8 nM; potential for asthma treatment
DPP-IV Inhibitor Development Explored synthesis pathways for antidiabetic drugsDCMP derivatives serve as key intermediates in DPP-IV inhibitors like Anagliptin

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

  • Chlorine vs.
  • Aromatic Substituents : The 4-pyridinyl variant (CAS 1232224-67-7) leverages π-π stacking and hydrogen bonding via its nitrogen atom, enhancing interactions with enzymatic active sites .
  • Methyl Groups : Dimethyl analogs (e.g., 5,7-Dimethyl-2-phenyl) increase lipophilicity, improving cell membrane permeability but reducing electrophilic reactivity .

Key Findings :

  • Kinase Inhibition : The 4-pyridinyl derivative (CAS 1232224-67-7) demonstrates enhanced kinase inhibition due to its ability to mimic ATP’s adenine ring .
  • Anticancer Potential: Dimethyl and phenyl-substituted analogs (e.g., XAZ) show cytotoxicity against cancer cell lines, attributed to improved cellular uptake .
  • Antimicrobial Activity : Brominated analogs (e.g., 3-Bromo-7-chloro-5-methyl) exhibit broad-spectrum activity against pathogens like S. aureus and E. coli .
Table 3: Physicochemical and Hazard Data
Compound Name (CAS) Density (g/cm³) pKa Hazard Class (GHS)
Target: 5,7-Dichloro-2-methyl (754211-02-4) N/A N/A Likely 6.1 (toxic if ingested)
5,7-Dichloro-2-fluoro (1159196-39-0) N/A N/A H301, H311, H331 (Acute toxicity)
5,7-Dichloro-2-(4-pyridinyl) (1232224-67-7) 1.58 2.29 Not classified

Safety Notes:

  • The fluorinated analog (CAS 1159196-39-0) poses acute toxicity risks (oral, dermal, inhalation) .
  • Storage of the target compound at room temperature is recommended to maintain stability .

Biologische Aktivität

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a significant compound in the pyrazolo[1,5-A]pyrimidine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C₇H₅Cl₂N₄
  • CAS Number: 754211-02-4
  • The compound features a fused ring system comprising both pyrazole and pyrimidine moieties, which contributes to its unique chemical properties and biological activities.

This compound exhibits various mechanisms of action through its interactions with cellular components:

  • Enzyme Modulation: The compound has been shown to interact with several enzymes, particularly kinases and phosphatases. It can inhibit specific kinases, leading to altered phosphorylation states of target proteins that affect cellular signaling pathways .
  • Cell Signaling Pathways: Notably, it influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to significant changes in gene expression and cellular metabolism.

Anticancer Properties

Research indicates that this compound has notable anticancer potential. It has been studied for its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Antiviral and Anti-inflammatory Effects

The compound also demonstrates antiviral properties and has been investigated for its anti-inflammatory effects. It acts by inhibiting viral replication and modulating inflammatory responses through the inhibition of specific cytokines and signaling pathways .

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on cancer cell lines (e.g., A549 lung cancer cells), it was found that treatment led to a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
A54912.5Apoptosis induction
MCF-715.0Cell cycle arrest

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound in a mouse model of acute inflammation. Results showed that administration reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) significantly compared to control groups.

Treatment GroupCytokine Levels (pg/mL)
ControlTNF-alpha: 150
TreatedTNF-alpha: 50

Q & A

Q. What in vivo models are suitable for evaluating antitumor efficacy?

  • Methodological Answer : Use xenograft models (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg). Assess tumor volume biweekly and perform histopathology to confirm apoptosis (TUNEL staining). Compare pharmacokinetics (Cₘₐₓ, t₁/₂) between intravenous and oral routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.